molecular formula C6H2Cl2FNO4S B12087847 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B12087847
M. Wt: 274.05 g/mol
InChI Key: UBLRMSYHDOKQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is an aromatic compound featuring a benzene ring substituted with chloro, fluoro, nitro, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from benzene derivatives. One common route includes:

    Nitration: Benzene is nitrated to introduce the nitro group.

    Halogenation: The nitrated benzene undergoes halogenation to introduce chloro and fluoro substituents.

    Sulfonation: The final step involves sulfonation to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production often employs similar steps but on a larger scale, with optimized conditions to maximize yield and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines in solvents such as dichloromethane.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of 2-Chloro-5-fluoro-3-aminobenzene-1-sulfonyl chloride.

    Oxidation: Formation of more complex sulfonyl derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

Molecular Formula : C6_6H4_4ClFNO2_2S
Molecular Weight : 239.61 g/mol
Appearance : Off-white to pale yellow solid
Melting Point : Approximately 88-90°C

The compound exhibits high reactivity due to the presence of the sulfonyl chloride group, which can participate in nucleophilic substitution reactions. The nitro group also contributes to its electrophilic nature, making it suitable for various chemical transformations.

Organic Synthesis

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is primarily utilized as an intermediate in organic synthesis. It can undergo several types of reactions:

  • Substitution Reactions : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Reduction Reactions : The nitro group can be reduced to an amino group, facilitating the synthesis of amino-substituted derivatives.
  • Oxidation Reactions : It can be oxidized to introduce additional functional groups, enhancing the complexity of synthesized compounds.

Medicinal Chemistry

The compound has garnered attention for its potential pharmaceutical applications. It serves as a precursor for synthesizing bioactive molecules, particularly those containing sulfonamide functionalities. Research indicates that derivatives of this compound may exhibit antimicrobial activity and could be explored for developing new therapeutic agents targeting various diseases.

Studies have shown that compounds similar to this compound possess significant biological activities. For instance:

  • Antimicrobial Properties : Related sulfonamide compounds have demonstrated efficacy against bacteria and fungi, suggesting that this compound may also exhibit similar properties.
  • Inhibition Studies : In vitro studies indicate that sulfonamide derivatives can inhibit enzymes involved in disease processes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's.

Materials Science

In the field of materials science, this compound is used to create polymers and other materials with specific properties. Its functional groups allow for modifications that enhance material performance.

Dyes and Pigments

The compound serves as an intermediate in producing dyes and pigments due to its stable chemical structure and reactivity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related sulfonamide compounds exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL against fungal pathogens such as Candida albicans and Aspergillus fumigatus.
  • Cancer Cell Proliferation Inhibition : In vitro assays indicated that certain derivatives of sulfonyl chlorides inhibited the proliferation of prostate cancer cells (PC3) with IC50 values as low as 2.2 µM, suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzene-1-sulfonyl chloride
  • 2-Chloro-3-nitrobenzene-1-sulfonyl chloride
  • 5-Fluoro-3-nitrobenzene-1-sulfonyl chloride

Uniqueness

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is unique due to the combination of chloro, fluoro, nitro, and sulfonyl chloride groups on a single benzene ring. This combination provides a distinct reactivity profile, making it versatile for various synthetic applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Biological Activity

2-Chloro-5-fluoro-3-nitrobenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C6_6H4_4ClFNO2_2S
  • Molecular Weight : 239.61 g/mol
  • Appearance : Off-white to pale yellow solid
  • Melting Point : Approximately 88-90°C

The compound features a unique combination of halogen substituents (chlorine and fluorine) and a nitro group, which may influence its reactivity and biological properties compared to similar compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity. This suggests that the compound may possess similar properties, potentially making it useful in developing new antimicrobial agents.

Inhibition Studies

In vitro studies have shown that sulfonamide derivatives can inhibit various biological targets, including enzymes involved in disease processes. For example, some sulfonamide compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .

Case Studies on Biological Activity

  • Antiviral Activity : A study highlighted the antiviral potential of sulfonamide derivatives against viruses such as coxsackievirus B and influenza viruses. Although specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential efficacy against viral pathogens .
  • Enzyme Inhibition : In a comparative analysis, sulfonamide compounds were tested for their ability to inhibit AChE and BChE. The results indicated varying degrees of potency, with some analogs achieving IC50_{50} values significantly lower than established drugs like donepezil .
  • Cytotoxicity Assessments : In studies assessing cytotoxicity, compounds structurally related to this compound showed minimal effects on cell viability at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberIC50_{50} (µM)Similarity Index
2-Chloro-4-nitrobenzene-1-sulfonyl chloride20201-03-0Not specified0.98
4-Chloro-3-nitrobenzenesulfonyl chloride97-08-5Not specified0.91
3-Chloro-4-nitrobenzene-1-sulfonyl chloride64835-30-9Not specified0.89

The uniqueness of this compound lies in its specific combination of substituents, which may enhance its biological activity compared to structurally similar compounds.

Properties

Molecular Formula

C6H2Cl2FNO4S

Molecular Weight

274.05 g/mol

IUPAC Name

2-chloro-5-fluoro-3-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C6H2Cl2FNO4S/c7-6-4(10(11)12)1-3(9)2-5(6)15(8,13)14/h1-2H

InChI Key

UBLRMSYHDOKQMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.